molecular formula C12H10N2 B6314962 6-Ethynyl-N-methylquinolin-2-amine CAS No. 1956354-68-9

6-Ethynyl-N-methylquinolin-2-amine

Cat. No. B6314962
CAS RN: 1956354-68-9
M. Wt: 182.22 g/mol
InChI Key: NHTPYROHUBVINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethynyl-N-methylquinolin-2-amine is a chemical compound with the CAS Number: 1956354-68-9 . It has a molecular weight of 182.22 and its IUPAC name is 6-ethynyl-N-methylquinolin-2-amine . The compound is a yellow to brown solid .


Molecular Structure Analysis

The InChI code for 6-Ethynyl-N-methylquinolin-2-amine is 1S/C12H10N2/c1-3-9-4-6-11-10 (8-9)5-7-12 (13-2)14-11/h1,4-8H,2H3, (H,13,14) . This indicates the molecular structure of the compound. For a more detailed structural analysis, specialized software or databases could be used to visualize the InChI code.


Physical And Chemical Properties Analysis

6-Ethynyl-N-methylquinolin-2-amine is a yellow to brown solid . The compound should be stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.

Scientific Research Applications

Anticancer Agent Development

6-Ethynyl-N-methylquinolin-2-amine: has been explored for its potential as an anticancer agent. Quinoline derivatives, including this compound, have been studied for their ability to inhibit cancer cell growth. For instance, similar compounds have shown activity against non-small cell lung cancer cell lines, suggesting that 6-Ethynyl-N-methylquinolin-2-amine could be a candidate for further research in cancer therapeutics .

Molecular Docking Studies

This compound’s structure allows it to be used in molecular docking studies to explore its interaction with various proteins involved in cancer pathways, such as the PI3K/AKT/mTOR pathway. These studies can help in understanding the compound’s binding affinities and potential as a targeted therapy .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties6-Ethynyl-N-methylquinolin-2-amine could be investigated for its efficacy against a range of microbial species, potentially leading to the development of new antimicrobial drugs .

Chemical Synthesis

In the field of chemical synthesis, 6-Ethynyl-N-methylquinolin-2-amine can serve as an intermediate or a building block for the synthesis of more complex molecules. Its structure can be modified to enhance its properties or to create new compounds with desired biological activities .

Material Science Applications

The quinoline moiety is a component in materials science, particularly in the development of organic semiconductors and other electronic materials. The ethynyl group in 6-Ethynyl-N-methylquinolin-2-amine could facilitate the formation of conductive polymers or other materials with unique electronic properties .

Photovoltaic Applications

Quinoline derivatives have been applied in third-generation photovoltaics, such as polymer solar cells and dye-sensitized solar cells6-Ethynyl-N-methylquinolin-2-amine could be part of the design for new dyes or materials that improve the efficiency and performance of solar cells .

Analytical Chemistry

In analytical chemistry, 6-Ethynyl-N-methylquinolin-2-amine can be used as a reagent or a fluorescent marker due to its structural properties. It could be part of assays or diagnostic tools, helping in the detection of various biological or chemical substances .

Life Science Research

Finally, in life science research, 6-Ethynyl-N-methylquinolin-2-amine can be utilized in the study of biological processes. Its interactions with enzymes, receptors, or other cellular components can provide insights into cellular mechanisms and disease pathology .

Safety and Hazards

The safety information available indicates that 6-Ethynyl-N-methylquinolin-2-amine has several hazard statements including H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . The signal word for this compound is “Warning” and the pictogram is an exclamation mark . For more detailed safety and hazard information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-ethynyl-N-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-3-9-4-6-11-10(8-9)5-7-12(13-2)14-11/h1,4-8H,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTPYROHUBVINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=C1)C=C(C=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292026
Record name 2-Quinolinamine, 6-ethynyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethynyl-N-methylquinolin-2-amine

CAS RN

1956354-68-9
Record name 2-Quinolinamine, 6-ethynyl-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956354-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinamine, 6-ethynyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.